1-Benzyl-3-hydroxyimino-2-methylpyrrolidine is a chemical compound characterized by a complex structure that includes a pyrrolidine ring, a benzyl group, and a hydroxylamine moiety. Its molecular formula is with a molecular weight of 204.27 g/mol. The compound is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
The compound can be sourced from chemical suppliers specializing in organic compounds. It is classified under organic compounds due to its structural features and functional groups, particularly falling within the category of hydroxylamines and pyrrolidines. Its IUPAC name is N-(1-benzyl-2-methylpyrrolidin-3-ylidene)hydroxylamine, and it has specific identifiers such as InChI Key (QYXRREXPAUULFK-UHFFFAOYSA-N) and SMILES representation (CC1C(=NO)CCN1CC2=CC=CC=C2).
The synthesis of 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine typically involves the reaction of N-acetylbenzamides with hydroxylamine hydrochloride. This reaction is often conducted at elevated temperatures (around 80°C) in the presence of pyridine, utilizing microwave irradiation to enhance reaction rates and yields.
The molecular structure of 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine features:
1-Benzyl-3-hydroxyimino-2-methylpyrrolidine can participate in various chemical reactions:
Common reagents for these reactions include:
The conditions for these reactions typically involve controlled temperatures and inert atmospheres to minimize side reactions.
The mechanism of action for 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine involves its interaction with various molecular targets such as enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or altering conformations, which may lead to significant changes in cellular pathways and physiological responses. Research into its biological activities suggests potential therapeutic applications.
The compound is typically a stable crystalline solid at room temperature. Its stability can be influenced by environmental factors such as temperature and humidity.
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C12H16N2O |
Molecular Weight | 204.27 g/mol |
IUPAC Name | N-(1-benzyl-2-methylpyrrolidin-3-ylidene)hydroxylamine |
InChI Key | QYXRREXPAUULFK-UHFFFAOYSA-N |
Canonical SMILES | CC1C(=NO)CCN1CC2=CC=CC=C2 |
1-Benzyl-3-hydroxyimino-2-methylpyrrolidine has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: